molecular formula C9H9BrO3 B2647522 5-Bromo-2-methoxy-3-methylbenzoic acid CAS No. 159121-84-3

5-Bromo-2-methoxy-3-methylbenzoic acid

Cat. No. B2647522
CAS RN: 159121-84-3
M. Wt: 245.072
InChI Key: BYGJVQRRBRCFSQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylbenzoic acid is a chemical compound . It is a disubstituted benzoic acid used in the preparation of various biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of similar compounds like 3-Bromo-2-methylbenzoic acid has been analyzed . The structure can be represented by the SMILES string Cc1c(Br)cccc1C(O)=O .


Chemical Reactions Analysis

This compound can be used in the syntheses of various compounds. For example, it can be used in the synthesis of urolithin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-methylbenzoic acid is a solid with a melting point of 152-156 °C (lit.) .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-methoxy-3-methylbenzoic acid is not mentioned, similar compounds have been used as intermediates in the synthesis of novel VEGFR-2 inhibitors and SGLT2 inhibitors .

Safety and Hazards

Safety data sheets suggest that similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-2-methoxy-3-methylbenzoic acid are not mentioned, similar compounds have been used in the synthesis of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGJVQRRBRCFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-methoxy-3-methyl-benzoate (2.6 g, 10.0 mmol, 1.0 eq) in THF (20 mL) was added an aqueous solution of NaOH (2M, 20 mL, 40 mmol, 4.0 eq). The mixture was stirred at room temperature for 5 h. Water was added and the aqueous layer was acidified to pH 9 by addition of 1M HCl. The THF was removed in vacuo and the aqueous layer was further acidified to pH 4-5 with 1M HCl. The solid that precipitated from the reaction was collected by filtration and dried to give the title compound as a white solid (1.8 g, 73%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

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